Ergoloid Mesylates

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Ergoloid Mesylates primarily target adrenergic, dopaminergic, and serotonergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, cognition, and cardiovascular function.

Mode of Action

This compound interact with their targets through a dual action of partial agonism and antagonism . This means they can both stimulate and inhibit these receptors, depending on the specific context within the body.

Biochemical Pathways

Their interaction with adrenergic, dopaminergic, and serotonergic receptors suggests they may influence a variety of neurological and cardiovascular processes .

Pharmacokinetics

This compound are incompletely absorbed from the gastrointestinal tract, with approximately 50% reaching the systemic circulation . They undergo rapid first-pass metabolism in the liver . The peak levels are achieved within 1.5 to 3 hours . This compound are primarily excreted in the feces, and they have a half-life of 2 to 12 hours .

Result of Action

They are used to relieve the signs and symptoms of decreased mental capacity due to the aging process .

Action Environment

It is known that individual health conditions, such as liver function, can impact the metabolism and effectiveness of the drug . Additionally, this compound are contraindicated in patients who have previously shown hypersensitivity to the drug .

Biochemical Analysis

Cellular Effects

Ergoloid Mesylates has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

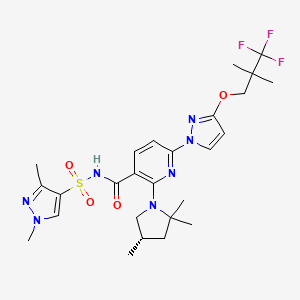

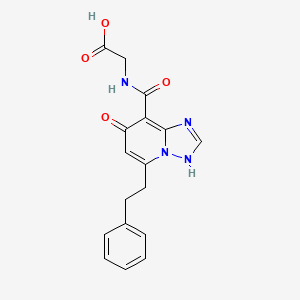

Synthetic Routes and Reaction Conditions: Ergoloid mesylates are synthesized from the fungus Claviceps purpurea, which produces the ergot alkaloids. The synthesis involves hydrogenation of the ergot alkaloids to produce dihydroergocristine, dihydroergocornine, and dihydroergocryptine . These alkaloids are then converted to their methanesulfonate salts to form this compound .

Industrial Production Methods: The industrial production of this compound involves the cultivation of Claviceps purpurea, extraction of the ergot alkaloids, and subsequent hydrogenation and methanesulfonation processes. The final product is a mixture of the methanesulfonate salts of the three dihydrogenated ergot alkaloids in an approximate weight ratio of 1:1:1 .

Chemical Reactions Analysis

Types of Reactions: Ergoloid mesylates undergo various chemical reactions, including:

Oxidation: The ergot alkaloids can be oxidized to form different derivatives.

Substitution: Methanesulfonation is used to convert the hydrogenated alkaloids into their methanesulfonate salts.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon) are used for the reduction of ergot alkaloids.

Methanesulfonation: Methanesulfonic acid is used to form the methanesulfonate salts.

Major Products Formed: The major products formed from these reactions are dihydroergocristine mesylate, dihydroergocornine mesylate, and dihydroergocryptine mesylate .

Scientific Research Applications

Ergoloid mesylates have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ergoloid mesylates can be compared with other nootropic compounds, such as:

Piracetam: Enhances cognitive function without causing sedation or stimulation.

Pyritinol: Used to improve cognitive function and treat cognitive disorders.

Meclophenoxat: Known for its cognitive-enhancing properties.

Pentoxifylline: Improves cerebral blood flow and cognitive function.

Nimodipine: Used to treat cognitive impairment and improve cerebral blood flow.

Uniqueness: this compound are unique due to their specific combination of dihydrogenated ergot alkaloids and their dual mechanism of action on multiple neurotransmitter systems . This makes them particularly effective in treating cognitive disorders associated with aging and dementia .

Properties

CAS No. |

8067-24-1 |

|---|---|

Molecular Weight |

2314.78 |

IUPAC Name |

NA |

SMILES |

[R][C@H](N1[C@@](O[C@](C(C)C)(C1=O)NC([C@@H]2C[C@@H]3C4=C5C(C[C@H]3N(C)C2)=CNC5=CC=C4)=O)(O)[C@H]6N7CCC6)C7=O.CS(=O)(O)=O |

Appearance |

White to light yellow crystalline powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ergoloid Mesylates, Hydergine, Gerimal, Niloric, Redizork, CCK 179, CCK-179, CCK179 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)